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Compound of Interest

Compound Name: Isobutyl propionate

Cat. No.: B1201936 Get Quote

The data presented herein is typically acquired using a standard gas chromatography-mass

spectrometry (GC-MS) system or by direct infusion into a mass spectrometer. A representative

experimental protocol is outlined below.

1.1 Sample Preparation and Introduction: A dilute solution of isobutyl propionate in a volatile

solvent (e.g., dichloromethane or methanol) is prepared. The sample is introduced into the

mass spectrometer via a heated gas chromatograph for separation and volatilization, or directly

via a heated probe.

1.2 Ionization: The gaseous isobutyl propionate molecules are bombarded with a high-energy

electron beam, typically at 70 electron volts (eV).[1] This process ejects an electron from the

molecule, forming a positively charged molecular ion (M⁺•), which is a radical cation.

1.3 Mass Analysis: The newly formed molecular ion and any subsequent fragment ions are

accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer

separates the ions based on their mass-to-charge ratio (m/z).

1.4 Detection: An electron multiplier or similar detector records the abundance of each ion at its

specific m/z value, generating the mass spectrum.

Mass Spectrum and Data Analysis
The electron ionization mass spectrum of isobutyl propionate is characterized by several key

fragment ions. The molecular ion peak at m/z 130 is often of very low abundance or absent
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entirely, which is common for aliphatic esters.

Quantitative Fragmentation Data
The prominent ions observed in the EI mass spectrum of isobutyl propionate are summarized

below. The data is compiled from various spectral databases.[1][2][3]

Mass-to-Charge
Ratio (m/z)

Relative Intensity
(%)

Proposed Ion
Structure

Fragmentation
Pathway

29 ~14-28% [C₂H₅]⁺ α-cleavage

41 ~12% [C₃H₅]⁺

Secondary

fragmentation of

isobutyl group

56 ~28-43% [C₄H₈]⁺•

McLafferty

Rearrangement

(neutral loss product)

57 100% (Base Peak) [C₂H₅CO]⁺ / [C₄H₉]⁺ α-cleavage

74 ~1-2% [C₃H₆O₂]⁺•
McLafferty

Rearrangement

75 ~7-11% [C₃H₇O₂]⁺
Rearrangement

product

87 ~9-13% [M - C₃H₅]⁺ Loss of allyl radical

130 Low / Not Observed [C₇H₁₄O₂]⁺• Molecular Ion

Core Fragmentation Pathways
The fragmentation of the isobutyl propionate molecular ion is dominated by two primary

mechanisms: alpha (α) cleavage and the McLafferty rearrangement.

Alpha (α) Cleavage
Alpha cleavage is the scission of a bond adjacent to the functional group. For esters, this

occurs on either side of the carbonyl group.
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Formation of the Propionyl Cation (m/z 57): The most favorable α-cleavage involves the

breaking of the C-O bond, leading to the formation of the stable acylium ion (propionyl

cation). This fragment is responsible for the base peak at m/z 57.

Formation of the Isobutyl Cation (m/z 57): Cleavage of the bond between the carbonyl

carbon and the oxygen of the isobutyl group can lead to the formation of the isobutyl cation.

This cation has the same nominal mass as the propionyl cation and therefore contributes to

the intensity of the base peak at m/z 57.

Formation of the Ethyl Cation (m/z 29): Cleavage of the C-C bond alpha to the carbonyl

group results in the loss of a neutral CO₂R radical and the formation of an ethyl cation.

Alpha (α) Cleavage Pathways

Isobutyl Propionate
Molecular Ion (M+•)

m/z 130

Propionyl Cation
[C₂H₅CO]⁺

m/z 57 (Base Peak)

α-cleavage Isobutyl Cation
[C₄H₉]⁺
m/z 57

rearrangement

Ethyl Cation
[C₂H₅]⁺
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α-cleavage

+ •OCH₂CH(CH₃)₂

+ •COOCH₂CH(CH₃)₂

+ •COOCH₂CH(CH₃)₂
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Caption: Primary α-cleavage pathways of the isobutyl propionate molecular ion.

McLafferty Rearrangement
The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds

possessing a γ-hydrogen atom on a sufficiently long alkyl chain. Isobutyl propionate meets

this requirement. The process involves a six-membered ring transition state, leading to the

transfer of a γ-hydrogen to the carbonyl oxygen and subsequent cleavage of the β-bond.

This rearrangement results in the elimination of a neutral alkene (isobutylene, C₄H₈, mass =

56) and the formation of a radical cation of propanoic acid at m/z 74. The eliminated

isobutylene can also be detected as a radical cation at m/z 56.[4]

McLafferty Rearrangement
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m/z 130

Six-Membered
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γ-H transfer
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Caption: The McLafferty rearrangement pathway for isobutyl propionate.
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Conclusion
The mass spectrum of isobutyl propionate is defined by a dominant base peak at m/z 57,

resulting from α-cleavage to form the stable propionyl and isobutyl cations. Additional

significant peaks at m/z 56, 41, and 29 arise from the McLafferty rearrangement and

subsequent fragmentation of the alkyl and acyl portions of the molecule. The molecular ion at

m/z 130 is typically weak or absent. These characteristic fragmentation patterns provide a

reliable fingerprint for the identification of isobutyl propionate in mass spectrometry-based

analyses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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